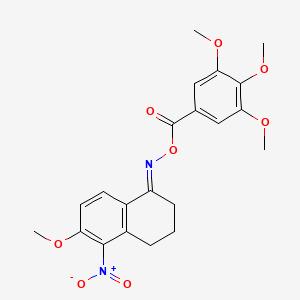
16-methylheptadecyl (E)-docos-13-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-methylheptadecyl (E)-docos-13-enoate is a chemical compound with the molecular formula C40H78O5 It is an ester formed from the reaction between 16-methylheptadecanol and docos-13-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-methylheptadecyl (E)-docos-13-enoate typically involves the esterification reaction between 16-methylheptadecanol and docos-13-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield of the desired ester. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
16-methylheptadecyl (E)-docos-13-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Applications De Recherche Scientifique
16-methylheptadecyl (E)-docos-13-enoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 16-methylheptadecyl (E)-docos-13-enoate involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on membrane dynamics and enzyme function are key areas of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 16-methylheptadecyl (E)-octadec-9-enoate
- 16-methylheptadecyl (E)-eicos-11-enoate
- 16-methylheptadecyl (E)-tetradec-7-enoate
Uniqueness
16-methylheptadecyl (E)-docos-13-enoate is unique due to its specific chain length and degree of unsaturation. These structural features confer distinct physical and chemical properties, such as melting point, solubility, and reactivity, which differentiate it from other similar compounds. Its specific interactions with biological membranes and enzymes also highlight its potential for unique applications in various fields.
Propriétés
Numéro CAS |
97259-85-3 |
|---|---|
Formule moléculaire |
C40H78O2 |
Poids moléculaire |
591.0 g/mol |
Nom IUPAC |
16-methylheptadecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H78O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28-31-34-37-40(41)42-38-35-32-29-26-23-20-17-18-21-24-27-30-33-36-39(2)3/h11-12,39H,4-10,13-38H2,1-3H3/b12-11- |
Clé InChI |
BDYMKXOJTJMBDU-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)




![[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene](/img/structure/B1623652.png)





![4-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1623662.png)

